(6-Chloro-5-fluoropyridin-2-yl)methanol
Description
(6-Chloro-5-fluoropyridin-2-yl)methanol is a pyridine derivative featuring a hydroxylmethyl group (-CH₂OH) at position 2, with chlorine and fluorine substituents at positions 6 and 5, respectively (Fig. 1). This compound is of interest in medicinal and synthetic chemistry due to its electron-deficient pyridine core and functional group versatility.
Properties
Molecular Formula |
C6H5ClFNO |
|---|---|
Molecular Weight |
161.56 g/mol |
IUPAC Name |
(6-chloro-5-fluoropyridin-2-yl)methanol |
InChI |
InChI=1S/C6H5ClFNO/c7-6-5(8)2-1-4(3-10)9-6/h1-2,10H,3H2 |
InChI Key |
GNCWSRCGJVDMIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1CO)Cl)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1 Positional Isomers
The positional arrangement of substituents significantly impacts physicochemical properties and reactivity. A key analog, (2-Chloro-5-fluoropyridin-3-yl)methanol (, p. 132), differs in substituent positions: chlorine at position 2, fluorine at 5, and methanol at 3. This isomerism alters electronic distribution and steric accessibility. For instance:
- Electronic Effects: In the target compound, the chlorine at position 6 (meta to methanol) creates a stronger electron-withdrawing effect compared to position 2 in the isomer. This may enhance electrophilicity at position 2 or 4, favoring nucleophilic substitution.
2.2 Halogen-Substituted Pyridines
- 2-Fluoro-5-(4-fluorophenyl)pyridine (): This compound lacks a methanol group but shares fluorine substituents. The absence of chlorine in this analog reduces electrophilicity, limiting its utility in reactions requiring a leaving group (e.g., SNAr).
- 6-Fluoro-3-(4-methoxyphenyl)pyridin-2-ol (): The methoxy group here is less reactive than a methanol group, suggesting the target compound’s hydroxyl could facilitate stronger intermolecular interactions or easier functionalization (e.g., phosphorylation) .
Comparative Data Table
Research Findings and Implications
- Synthetic Pathways : The target compound’s chlorine and fluorine substituents enable regioselective functionalization, as seen in ’s use of similar scaffolds for amide bond formation.
- Stability: The methanol group may confer better solubility in polar solvents compared to non-hydroxylated analogs, though oxidative stability requires further study.
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